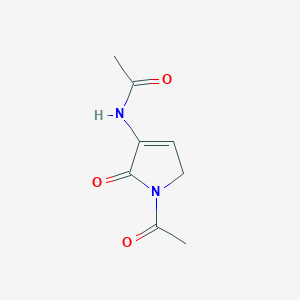![molecular formula C15H19NO B12912080 3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole CAS No. 61314-47-4](/img/structure/B12912080.png)
3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole is an organic compound with a complex structure that includes an isoxazole ring substituted with isopropyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole typically involves the reaction of 2-isopropyl-6-methylphenyl isocyanate with appropriate reagents under controlled conditions. One common method involves the use of dimethylbenzene as a solvent, with the reaction mixture heated to reflux under nitrogen protection . The yields of the product can be optimized by adjusting the reaction time and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents and catalysts is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropyl-6-methylphenyl isocyanate
- N-(2-isopropyl-6-methylphenyl)propanamide
- N-(2-isopropyl-6-methylphenyl)-2-methylbenzamide
Uniqueness
5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
61314-47-4 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
3,4-dimethyl-5-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H19NO/c1-9(2)13-8-6-7-10(3)14(13)15-11(4)12(5)16-17-15/h6-9H,1-5H3 |
Clave InChI |
RYZZJJINYYFLLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)C)C2=C(C(=NO2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde](/img/structure/B12912007.png)


![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)


![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)






